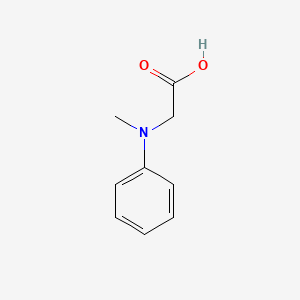

N-Methyl-N-phenylglycine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(N-methylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(7-9(11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYVBENBIMEAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Non Proteinogenic Alpha Amino Acid Analog

The defining characteristic of 2-(methyl(phenyl)amino)acetic acid is its status as a non-proteinogenic alpha-amino acid analog. This means that while it shares the basic backbone structure of a natural amino acid, it possesses a unique side chain and a substituted amino group that are not found in the standard protein building blocks. This structural distinction is the primary source of its significance in chemical and biomedical research.

The incorporation of non-proteinogenic amino acids like N-phenylsarcosine into peptide chains is a key strategy in the field of medicinal chemistry for the development of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have enhanced properties such as increased stability against enzymatic degradation, improved bioavailability, and altered receptor binding affinities. The N-substituted nature of N-phenylsarcosine, with both a methyl and a phenyl group on the nitrogen atom, introduces conformational constraints and steric bulk that can profoundly influence the three-dimensional structure of a peptide. This allows for the design of novel peptide-based drugs with tailored biological activities.

Research into N-substituted glycine (B1666218) derivatives, a class to which N-phenylsarcosine belongs, has demonstrated their utility in creating peptide analogs with improved physicochemical properties. For instance, the introduction of such analogs can enhance the lipophilicity of a peptide, which can be crucial for its ability to cross cell membranes. Furthermore, the design of new anti-inflammatory agents has utilized N-(4-substituted phenyl)glycine derivatives to mimic the amino acid glycine and enhance biological characteristics. nih.gov The use of sarcosine (B1681465) (N-methylglycine) building blocks in solid-phase peptide synthesis (SPPS) for applications like increasing the hydrophilicity of derivatives highlights the value of N-substituted amino acids in modifying peptide properties. iris-biotech.de

Historical Context in Organic Synthesis and Industrial Precursor Chemistry

Classical Synthesis Approaches

Classical methods for synthesizing N-phenylsarcosine often involve well-established reactions in organic chemistry. These approaches are typically robust and provide good yields, although they may lack stereocontrol.

Strecker Reaction for Amino Acid Synthesis: Formaldehyde, Hydrogen Cyanide, and Aniline Condensation

The Strecker synthesis is a powerful method for producing α-amino acids. wikipedia.orgmasterorganicchemistry.com In the context of N-phenylsarcosine, this reaction would traditionally involve the three-component condensation of an aldehyde (formaldehyde), a cyanide source (like hydrogen cyanide), and an amine (aniline). wikipedia.orgnih.gov The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final amino acid. wikipedia.orgmasterorganicchemistry.com

While the classical Strecker synthesis uses ammonia (B1221849) to produce unsubstituted amino acids, the use of primary or secondary amines, such as N-methylaniline, allows for the synthesis of N-substituted amino acids like N-phenylsarcosine. wikipedia.org The mechanism begins with the formation of an iminium ion from the reaction of the amine and the aldehyde. nih.govmasterorganicchemistry.com This is followed by the nucleophilic attack of the cyanide ion on the iminium carbon to form the α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com

It is important to note that the traditional Strecker synthesis results in a racemic mixture of the amino acid, meaning both enantiomers are produced in equal amounts. wikipedia.org

Table 1: Reactants in the Strecker Synthesis of N-Phenylsarcosine

| Reactant | Role |

|---|---|

| N-methylaniline | Amine source, provides the N-phenyl and N-methyl groups |

| Formaldehyde | Carbonyl source, provides the backbone carbon |

Nitrile Hydrolysis in Alpha-Amino Acid Formation

The hydrolysis of the nitrile group (C≡N) is the final and crucial step in the Strecker synthesis to obtain the carboxylic acid functionality of the amino acid. masterorganicchemistry.com The α-aminonitrile intermediate, 2-(methyl(phenyl)amino)acetonitrile, formed from the initial condensation, is converted to N-phenylsarcosine through this process. libretexts.orgchemistrysteps.com

This hydrolysis can be catalyzed by either acid or base. libretexts.orglumenlearning.comjove.com

Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.com This process typically involves heating the nitrile with a strong aqueous acid. jove.combyjus.com

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com This reaction also generally requires heating. researchgate.net

Base-Mediated Hydrolysis of Methyl Esters: N-Phenyl-N-methylglycine Methyl Ester Hydrolysis

An alternative route to N-phenylsarcosine involves the hydrolysis of its corresponding ester, N-phenyl-N-methylglycine methyl ester. This reaction, often referred to as saponification, is typically carried out using a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. researchgate.netprepchem.com

The reaction mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid, N-phenylsarcosine. prepchem.com

A specific preparation involves refluxing N-phenyl-N-methylglycine methyl ester with sodium hydroxide in a water/methanol mixture. prepchem.com After removing the methanol, the unreacted starting material is extracted, and the aqueous layer is acidified to precipitate the N-methyl-N-phenylglycine product. prepchem.com Mild alkaline hydrolysis using lithium hydroxide (LiOH) in a mixture of dioxane or THF and water is also a viable method. researchgate.net

Advanced and Stereoselective Synthesis

Modern synthetic chemistry often requires the ability to control the three-dimensional arrangement of atoms in a molecule, a concept known as stereoselectivity. For N-phenylsarcosine and its derivatives, particularly when they are to be used in biologically active contexts, obtaining a single enantiomer is often crucial.

Enantioselective Approaches to N-Boc-Protected Phenylsarcosine

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. The synthesis of enantiomerically enriched N-Boc-protected phenylsarcosine is a key step towards obtaining chiral derivatives. One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.

For example, diastereoselective Strecker reactions using (R)-phenylglycine amide as a chiral auxiliary have been reported. nih.gov This method can be coupled with a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to high diastereomeric excess. nih.gov

Another strategy involves the asymmetric alkylation of a Schiff base derived from a chiral amine. While not directly producing N-phenylsarcosine, the principles can be applied. For instance, the asymmetric synthesis of α-allyl-α-aryl α-amino acids has been achieved through a tandem N-alkylation/π-allylation of α-iminoesters. acs.org

Asymmetric Strecker Reactions and Catalytic Strategies

The development of asymmetric versions of the Strecker reaction has been a significant area of research, aiming to produce enantiomerically enriched α-amino acids directly. wikipedia.orgresearchgate.net These methods often rely on the use of a chiral catalyst to control the stereochemical outcome of the cyanide addition to the imine. researchgate.netnih.gov

Several catalytic systems have been developed for this purpose:

Metal-based catalysts: Chiral complexes of metals such as aluminum, zirconium, and titanium have been shown to be effective catalysts. acs.orgacs.org For instance, a chiral zirconium catalyst has been used for the enantioselective Strecker-type reaction of aldimines with tributyltin cyanide or hydrogen cyanide. acs.org

Organocatalysts: Small organic molecules that are chiral can also act as catalysts. researchgate.net This approach avoids the use of potentially toxic or expensive metals. Thiourea-derived catalysts, for example, have been employed in catalytic asymmetric Strecker syntheses. nih.gov Dihydroquinine-derived thiourea (B124793) has been used for the enantioselective Strecker reaction of seven-membered cyclic imines. scispace.com

The use of secondary amines in asymmetric Strecker reactions has also been explored. A catalytic asymmetric Strecker reaction of aldehydes with a secondary amine has been developed using hydroquinine (B45883) as a chiral catalyst. acs.org These catalytic methods represent a more efficient and atom-economical approach to chiral N-substituted amino acids compared to the use of stoichiometric chiral auxiliaries. researchgate.net

Table 2: Comparison of Synthesis Strategies

| Strategy | Key Features | Stereoselectivity |

|---|---|---|

| Classical Strecker Reaction | Three-component reaction, forms α-aminonitrile intermediate. wikipedia.orgnih.gov | Produces a racemic mixture. wikipedia.org |

| Nitrile Hydrolysis | Converts the nitrile group to a carboxylic acid. masterorganicchemistry.com | Does not introduce chirality. |

| Ester Hydrolysis | Saponification of the corresponding ester. prepchem.com | Does not introduce chirality. |

| Enantioselective Synthesis with Auxiliaries | Uses a temporary chiral group to direct stereochemistry. nih.gov | Can achieve high enantiomeric excess. nih.gov |

Palladium-Catalyzed Enantioselective Three-Component Synthesis of Alpha-Arylglycines

A robust and versatile method for the synthesis of α-arylglycines involves a palladium-catalyzed, enantioselective three-component reaction. organic-chemistry.orgrsc.org This approach brings together readily available starting materials—sulfonamides, glyoxylic acid derivatives, and boronic acids—to construct the α-arylglycine framework with high efficiency. organic-chemistry.org The operational simplicity of this procedure makes it an attractive alternative to classical methods like the Petasis borono-Mannich reaction. nih.gov

The reaction typically yields a broad range of α-arylglycines in high yields and with excellent levels of enantioselectivity. organic-chemistry.org A key advantage of this methodology is its ability to use glyoxylic acid directly, providing products with a free carboxylic acid function. nih.gov Furthermore, the incorporation of Pbf-amides (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) in the reaction allows for a racemization-free route to N-unprotected α-arylglycines. organic-chemistry.org The process provides a modular entry to the α-arylglycine motif, which is a crucial building block for peptides and natural products. chempedia.info

Table 1: Key Features of the Palladium-Catalyzed Three-Component Synthesis of α-Arylglycines

| Feature | Description | Source(s) |

|---|---|---|

| Reactants | Sulfonamides, glyoxylic acid derivatives, boronic acids/aryl trifluoroborates. | organic-chemistry.org, chempedia.info |

| Catalyst | Palladium (Pd) catalyst. | organic-chemistry.org, nih.gov |

| Key Advantages | High yields, excellent enantioselectivity, operational simplicity, direct use of glyoxylic acid. | organic-chemistry.org, nih.gov, rsc.org |

| Product Scope | Wide variety of α-arylglycines, including N-unprotected versions. | organic-chemistry.org, |

| Applications | Synthesis of building blocks for peptides and natural products. | chempedia.info |

Synthesis of Functionalized N-Phenylsarcosine Analogs

N-Arylated Glycine (B1666218) Derivatives through Oxidative α-C(sp³)-H Alkylation

The direct functionalization of C-H bonds represents a highly atom-economical approach to complex molecules. For the synthesis of N-aryl α-aryl α-amino acid derivatives, an auto-oxidation promoted sp³ C-H arylation reaction has been developed. ebi.ac.uk This method facilitates the coupling between N-aryl glycine derivatives and electron-rich arenes. ebi.ac.uk

The reaction proceeds under mild conditions, requiring only a Brønsted acid and an oxygen atmosphere (from a balloon), making it an environmentally benign process. ebi.ac.uk The proposed mechanism involves a radical-mediated pathway. This strategy is part of a broader effort to use radical-based approaches for the C(sp³)–H alkylation of glycine derivatives to access diverse unnatural α-amino acids. nih.gov Other related methods include visible-light facilitated radical additions and photoinduced palladium catalysis, which allow for the coupling of glycine derivatives with various partners like alkenes or alkyl bromides.

Synthesis of Thiazole (B1198619) Acetic Acid Derivatives Incorporating Phenylamino (B1219803) Moieties

Thiazole-containing compounds exhibit a wide range of biological activities. Synthetic methods have been developed to incorporate phenylamino moieties into thiazole acetic acid derivatives. One such strategy involves the multi-step synthesis starting from hydrazides, which are reacted with aromatic aldehydes to form Schiff bases. For example, N-benzylidene-3-((4-(4-chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanehydrazide has been synthesized, demonstrating the successful incorporation of a phenylamino group onto a complex heterocyclic scaffold.

The general synthesis of the thiazole core often involves the reaction of acetophenones with thiourea in the presence of iodine. The resulting aminothiazoles can then be further functionalized. These synthetic routes provide access to novel thiazole derivatives that can be evaluated for various applications, including as potential antimicrobial agents against multidrug-resistant pathogens.

Preparation of Amino Acid Conjugates for Solubility Enhancement Studies

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients. Conjugation with amino acids is a well-established strategy to improve the physicochemical properties, such as solubility and permeability, of poorly soluble drugs. This approach modifies the drug molecule by adding a hydrophilic amino acid moiety, thereby increasing its interaction with water.

This strategy has been successfully applied to a variety of drugs. For instance, ester conjugates of the HIV protease inhibitor ritonavir (B1064) with different amino acids were synthesized using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. These conjugates demonstrated significantly higher aqueous solubility compared to the parent drug. Similarly, amino acid conjugates of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) were shown to possess greater water solubility. Studies with the antibiotic ciprofloxacin (B1669076) also showed that forming salts with acidic amino acids like L-glutamic acid and L-aspartic acid could increase its solubility by over 2,500-fold. These conjugates are often designed to be stable at acidic pH (like in the stomach) and hydrolyze at the more alkaline pH of the intestine, releasing the active drug for absorption.

Table 2: Examples of Solubility Enhancement via Amino Acid Conjugation

| Parent Drug | Amino Acid/Conjugation Strategy | Key Finding | Source(s) |

|---|---|---|---|

| Ritonavir | Ester conjugates with various amino acids (e.g., using DCC coupling). | Significantly higher aqueous solubility compared to pure ritonavir. | |

| Ketoprofen | Conjugation with various amino acids (e.g., serine). | Conjugates possess more water solubility than the parent NSAID. | |

| Ciprofloxacin | Salt formation with acidic amino acids (L-glutamic acid, L-aspartic acid). | Solubility increased by up to 2,900-fold. |

Development of N-Substituted Phenoxazine (B87303) Derivatives from Amino Acid Precursors

Amino acids serve as versatile starting materials for the synthesis of complex heterocyclic systems like phenoxazines. The phenoxazine core is a key structural motif in various biologically active compounds. One synthetic route involves the reaction of amino acid derivatives with other chemical building blocks. For example, 3-[(2-Hydroxyphenyl)amino]butanoic acids have been used as precursors, which react with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium carbonate to yield benzo[b]phenoxazine derivatives.

Another general approach starts with the N-alkylation of a phenoxazine core. For instance, phenoxazine can be reacted with ethyl chloroacetate (B1199739) to produce ethyl acetate (B1210297) phenoxazine, which can then be converted through a series of steps into more complex N-substituted phenoxazine derivatives. These syntheses highlight the utility of amino acids as chiral building blocks and precursors for constructing elaborate heterocyclic structures with potential applications in medicinal chemistry, such as the development of histone deacetylase (HDAC) inhibitors.

Chemical Reactivity and Mechanistic Investigations of N Phenylsarcosine Derivatives

Reaction Mechanisms of Amide Hydrolysis in N-Carboxybenzoyl-L-Amino Acid Analogs

The hydrolysis of the amide bond is a fundamental reaction in chemistry and biology. While specific studies on the amide hydrolysis of N-phenylsarcosine are not extensively detailed in the literature, valuable insights can be drawn from investigations into structurally related compounds, such as N-(o-carboxybenzoyl)-L-amino acids. These analogs provide a robust model for understanding the factors that govern the cleavage of the amide linkage in N-substituted amino acids.

Solvent Effects and Catalysis in Amide Hydrolysis

The environment in which a chemical reaction occurs can dramatically influence its rate and mechanism. In the case of amide hydrolysis of N-(o-carboxybenzoyl)-L-amino acid analogs, the solvent, particularly water, plays a multifaceted role. Computational studies have revealed that the reaction barrier for amide hydrolysis is significantly lower in solution compared to the gas phase. nih.gov This highlights the critical role of the solvent in stabilizing transition states and facilitating the reaction.

Water molecules have been shown to act not only as a reactant but also as a catalyst in these hydrolysis reactions. nih.gov The participation of water molecules in the transition state helps to lower the activation energy of the reaction. The pH of the solution is another critical factor. The optimal pH range for the hydrolysis of N-(o-carboxybenzoyl)-L-leucine, for instance, is between 0 and 3, a range where the neutral form of the molecule is predominant. nih.gov This suggests that the reaction is most favorable when the carboxylic acid group is protonated, allowing it to participate effectively in the catalytic process.

The general mechanism for acid-catalyzed amide hydrolysis involves the initial protonation of the amide carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.commasterorganicchemistry.com Following the formation of a tetrahedral intermediate, a series of proton transfers occurs, ultimately leading to the expulsion of the amine as a leaving group. youtube.com In contrast, base-catalyzed hydrolysis typically involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. byjus.com

Concerted vs. Stepwise Hydrolysis Pathways

A key question in the study of reaction mechanisms is whether bond-breaking and bond-forming events occur simultaneously (a concerted mechanism) or in a sequential manner (a stepwise mechanism). For the amide hydrolysis of N-(o-carboxybenzoyl)-L-amino acid analogs, computational studies suggest that a concerted mechanism is generally more favorable than a stepwise one. nih.gov

In a concerted pathway, the nucleophilic attack of water and the subsequent proton transfers are synchronized, avoiding the formation of high-energy intermediates. This is in contrast to a stepwise mechanism, which would involve the formation of a distinct tetrahedral intermediate with a finite lifetime. The preference for a concerted mechanism in these systems is consistent with experimental observations regarding the optimal pH for the reaction. nih.gov The intramolecular nature of the catalysis, where the neighboring carboxy group participates in the reaction, likely contributes to the favorability of a concerted process.

The table below summarizes the key factors influencing the amide hydrolysis of N-carboxybenzoyl-L-amino acid analogs, which serve as a model for understanding the potential hydrolysis of N-phenylsarcosine derivatives.

| Factor | Influence on Amide Hydrolysis | Supporting Evidence |

|---|---|---|

| Solvent (Water) | Acts as both a reactant and a catalyst, significantly lowering the reaction barrier compared to the gas phase. | Computational studies showing lower activation energy in solution. nih.gov |

| pH | Optimal hydrolysis occurs at low pH (0-3 for N-(o-carboxybenzoyl)-L-leucine), where the neutral form of the molecule predominates. | Experimental observations correlating reaction rate with pH. nih.gov |

| Reaction Pathway | A concerted mechanism is generally favored over a stepwise mechanism. | Computational modeling of reaction pathways. nih.gov |

Enzymatic Reaction Mechanisms with N-Substituted Glycine (B1666218) Analogs: Insights from Monomeric Sarcosine (B1681465) Oxidase Studies

N-substituted glycine analogs, including N-phenylsarcosine, are valuable substrates for studying the mechanisms of flavoenzymes such as monomeric sarcosine oxidase (MSOX). MSOX catalyzes the oxidative demethylation of sarcosine (N-methylglycine), and its interaction with various analogs has shed light on the intricacies of enzymatic catalysis. ebi.ac.ukkhanacademy.org

Single Electron Transfer (SET) vs. Polar vs. Hydride Transfer Mechanisms

The precise mechanism by which MSOX and related flavoenzymes oxidize their substrates has been a subject of considerable debate, with three primary mechanisms being proposed: single electron transfer (SET), a polar (or nucleophilic) mechanism, and a hydride transfer mechanism. ebi.ac.uk

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the substrate to the flavin cofactor, forming a radical cation intermediate. The use of N-(cyclopropyl)glycine (CPG), a glycine analog, has been instrumental in probing for a SET mechanism. nih.gov The rationale is that a cyclopropylcarbinyl radical, if formed, would undergo rapid ring opening, providing evidence for a radical intermediate.

Polar Mechanism: This pathway involves the nucleophilic attack of the substrate's amine on the C4a atom of the flavin cofactor, forming a covalent adduct. This is then followed by elimination steps to yield the product and the reduced flavin. nih.gov

Hydride Transfer Mechanism: In this mechanism, a hydride ion (a proton and two electrons) is transferred from the substrate to the flavin in a single step.

Recent theoretical studies, however, have proposed a more nuanced mechanism known as hydrogen-atom-coupled electron transfer (HACET) . This mechanism suggests that a hydrogen atom (a proton and one electron) is transferred from the substrate to the flavin, with a simultaneous transfer of a second electron through the overlapping orbitals of the substrate and the flavin. nih.gov This model is considered to be energetically the most favorable in some computational analyses.

Computational Simulation of Reaction Intermediates and Transition States

Computational methods, particularly hybrid quantum mechanical/molecular mechanical (QM/MM) simulations, have become indispensable tools for elucidating the complex reaction mechanisms of enzymes like MSOX. nih.gov These simulations allow researchers to model the electronic and structural changes that occur during the catalytic cycle, including the characterization of transient intermediates and high-energy transition states that are difficult to observe experimentally.

QM/MM simulations have been employed to investigate the reaction of MSOX with N-cyclopropylglycine. These studies have calculated the free energy profiles for the different proposed mechanistic pathways. Some computational results have indicated that a polar mechanism is energetically more favorable than a SET mechanism for the reaction with CPG. nih.gov These simulations can also predict spectroscopic properties, such as UV/Vis spectra, which can then be compared with experimental data to help identify and characterize reaction intermediates. nih.gov

The table below provides a comparative overview of the proposed enzymatic reaction mechanisms for N-substituted glycine analogs with monomeric sarcosine oxidase.

| Mechanism | Description | Key Intermediates/Features | Supporting Evidence/Probes |

|---|---|---|---|

| Single Electron Transfer (SET) | Transfer of a single electron from the substrate to the flavin cofactor. | Radical cation intermediate. | Use of radical probes like N-(cyclopropyl)glycine. nih.gov |

| Polar (Nucleophilic) | Nucleophilic attack of the substrate's amine on the flavin's C4a atom. | Covalent flavin-substrate adduct. | Plausible mechanism for several flavoenzymes. nih.gov |

| Hydride Transfer | Direct transfer of a hydride ion (H-) from the substrate to the flavin. | Direct conversion to reduced flavin and oxidized product. | A classic mechanism for many oxidoreductases. |

| Hydrogen-Atom-Coupled Electron Transfer (HACET) | Transfer of a hydrogen atom (H•) coupled with the transfer of a second electron through orbital overlap. | Simultaneous proton and electron transfer. | Energetically favorable in some computational models. nih.gov |

Advanced Characterization and Spectroscopic Analysis

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the molecule's structure.

The FT-IR and FT-Raman spectra of 2-(Methyl(phenyl)amino)acetic acid are characterized by a series of absorption bands corresponding to the fundamental vibrational modes of its constituent parts: the carboxylic acid group, the tertiary amine, the N-methyl group, and the phenyl ring.

The carboxylic acid group gives rise to several distinct vibrations. A very broad O-H stretching band is typically observed in the range of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretching vibration is a strong, sharp band appearing between 1700 and 1725 cm⁻¹. The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region (1400-900 cm⁻¹).

The phenyl group exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which appear as a series of bands in the 1600-1450 cm⁻¹ region. nih.gov The substitution pattern on the phenyl ring influences the exact position and intensity of out-of-plane C-H bending bands in the 900-675 cm⁻¹ range.

The tertiary amine (N-phenyl, N-methyl) structure is identifiable through its C-N stretching vibrations, which are typically found in the 1350-1000 cm⁻¹ region. The aliphatic C-H bonds of the methyl (CH₃) and methylene (B1212753) (CH₂) groups result in stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations around 1465-1370 cm⁻¹. researchgate.netresearchgate.net

Table 1: Predicted FT-IR / FT-Raman Vibrational Frequencies for 2-(Methyl(phenyl)amino)acetic acid

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440 - 1395 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak (multiple bands) |

| Amine | C-N Stretch | 1350 - 1000 | Medium |

| Alkane (Methylene) | C-H Stretch | 2960 - 2850 | Medium |

| Alkane (Methyl) | C-H Stretch | 2975 - 2870 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. uobasrah.edu.iq

The ¹H NMR spectrum of 2-(Methyl(phenyl)amino)acetic acid would provide definitive evidence of its structure through the chemical shifts, integration, and multiplicity of the signals. The aromatic protons on the phenyl ring are expected to appear in the downfield region, typically between δ 6.7 and 7.5 ppm. The exact shifts and splitting patterns would depend on the electronic effects of the amino group. The singlet for the methylene (CH₂) protons, adjacent to both the nitrogen and the carbonyl group, would likely be observed around δ 4.0-4.5 ppm. The N-methyl (CH₃) group protons would appear as a sharp singlet further upfield, estimated to be in the δ 2.9-3.2 ppm range. The acidic proton of the carboxylic acid is often broad and can appear over a wide range, typically δ 10-13 ppm, and may not always be observed. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (δ 170-180 ppm). The aromatic carbons would produce signals in the δ 110-150 ppm range. The methylene carbon (CH₂) would be found around δ 50-60 ppm, while the N-methyl carbon (CH₃) would be the most upfield, likely in the δ 35-45 ppm region. rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Methyl(phenyl)amino)acetic acid

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid | ¹H | 10 - 13 | Broad Singlet |

| Phenyl | ¹H | 6.7 - 7.5 | Multiplet |

| Methylene (-CH₂-) | ¹H | 4.0 - 4.5 | Singlet |

| Methyl (-CH₃) | ¹H | 2.9 - 3.2 | Singlet |

| Carboxylic Acid | ¹³C | 170 - 180 | - |

| Phenyl (C-N) | ¹³C | 145 - 150 | - |

| Phenyl (other C) | ¹³C | 110 - 130 | - |

| Methylene (-CH₂-) | ¹³C | 50 - 60 | - |

| Methyl (-CH₃) | ¹³C | 35 - 45 | - |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms.

A COSY spectrum identifies protons that are spin-spin coupled. researchgate.net For 2-(Methyl(phenyl)amino)acetic acid, it would primarily show correlations among the protons within the phenyl ring, helping to assign their specific positions. researchgate.net No cross-peaks would be expected between the singlets of the methylene and methyl groups and other protons.

An HSQC spectrum correlates protons with their directly attached carbons. nih.gov This experiment would definitively link the proton signals to their corresponding carbon signals identified in the 1D spectra, confirming the assignments. For instance, it would show a cross-peak connecting the ¹H signal of the methylene group to its ¹³C signal and another cross-peak connecting the N-methyl protons to the N-methyl carbon. nih.gov

The N-C(O) bond in amides and related structures, such as N-substituted amino acids, possesses partial double-bond character, which restricts rotation and can lead to the existence of cis and trans isomers. emory.edunih.gov While less common than in proline-containing peptides, this isomerization is a known phenomenon in N-aryl amino acids. nih.gov The energy barrier for this interconversion is significant, often making the process slow on the NMR timescale. nih.gov As a result, in solution, both conformers can be present in equilibrium, potentially leading to the observation of two distinct sets of NMR signals for the atoms near the N-C bond. The ratio of the isomers can be influenced by the solvent, temperature, and the nature of the substituents on the nitrogen and the alpha-carbon. nih.govresearchgate.net This dynamic behavior is a critical aspect of the conformational landscape of N-substituted amino acids.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. osti.gov For 2-(Methyl(phenyl)amino)acetic acid (C₉H₁₁NO₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass (165.07898 g/mol ). nih.govechemi.com

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. A characteristic and often prominent fragmentation pathway for α-amino acids is the loss of the carboxyl group as a ·COOH radical (45 Da), which would result in a significant fragment ion at m/z 120. osti.gov Other potential fragmentations could involve the cleavage of the N-methyl group or rearrangements of the phenylamino (B1219803) moiety, providing a unique fingerprint that supports the proposed structure. nih.govresearchgate.net

X-ray Diffraction Analysis for Crystal Structure Elucidation

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray diffraction (XRD) analysis is the most powerful technique for determining this arrangement. To date, detailed single-crystal X-ray diffraction data for 2-(Methyl(phenyl)amino)acetic acid, also known as N-methyl-N-phenylglycine, is not publicly available in comprehensive crystallographic databases.

While the crystal structure of the parent compound, N-phenylglycine, has been a subject of study, providing insights into the packing and hydrogen bonding interactions of similar molecules, the specific influence of the N-methyl group on the crystal packing of 2-(Methyl(phenyl)amino)acetic acid remains to be elucidated through experimental X-ray diffraction studies.

For related compounds, such as N-acetyl-N-phenylglycine, X-ray diffraction studies have been performed. For instance, the crystal structure of N-acetyl-N-phenylglycine was determined to be monoclinic. researchgate.net Such studies on analogous compounds can offer predictive insights into the potential crystal system and space group of 2-(Methyl(phenyl)amino)acetic acid. However, the substitution of an acetyl group with a methyl group can significantly alter intermolecular interactions and, consequently, the resulting crystal structure.

A comprehensive X-ray diffraction analysis of 2-(Methyl(phenyl)amino)acetic acid would provide invaluable data, including:

Unit Cell Dimensions: The precise lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Atomic Coordinates: The exact position of each atom within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.

Intermolecular Interactions: Details of hydrogen bonding, van der Waals forces, and potential π-π stacking interactions that govern the crystal packing.

This information is crucial for a complete understanding of the compound's solid-state behavior and for computational modeling and structure-property relationship studies. The absence of this data in the public domain highlights an area for future research to fully characterize this compound.

| Compound Name | Status of X-ray Diffraction Data |

| 2-(Methyl(phenyl)amino)acetic acid | Data not publicly available |

| N-phenylglycine | Data available |

| N-acetyl-N-phenylglycine | Data available researchgate.net |

Computational and Theoretical Studies

Density Functional Theory (DFT) and Ab Initio HF Calculations

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are cornerstone quantum mechanical methods used to solve the electronic structure of molecules. nih.gov DFT methods, such as the popular B3LYP hybrid functional, calculate the electron density to determine the energy and properties of a system, offering a balance of accuracy and computational cost. researchgate.net HF methods, while often more computationally demanding, provide a foundational wave-function-based approach. researchgate.net These calculations are fundamental for predicting a wide range of molecular attributes. nih.gov

A primary application of DFT and HF calculations is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. arxiv.org For 2-(Methyl(phenyl)amino)acetic acid, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The resulting optimized structure is crucial for all subsequent property calculations. mdpi.com

Table 1: Predicted Geometrical Parameters for 2-(Methyl(phenyl)amino)acetic acid (Illustrative) This table presents hypothetical, yet representative, data for the optimized geometry of 2-(Methyl(phenyl)amino)acetic acid based on standard values and computational studies of similar molecules.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Lengths | C=O | 1.21 Å |

| C-O(H) | 1.35 Å | |

| N-C(phenyl) | 1.41 Å | |

| N-C(methyl) | 1.46 Å | |

| N-C(acetic) | 1.45 Å | |

| Bond Angles | O=C-O(H) | 124.5° |

| C(phenyl)-N-C(methyl) | 118.0° | |

| C(phenyl)-N-C(acetic) | 119.5° |

The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides further detail on electron density distribution, revealing hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. researchgate.net These maps use a color scale to indicate electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), predicting how the molecule will interact with other reagents. nih.govnih.gov For 2-(Methyl(phenyl)amino)acetic acid, the MEP would likely show negative potential around the carboxylic oxygen atoms and positive potential near the acidic hydrogen.

Table 2: Predicted Electronic Properties of 2-(Methyl(phenyl)amino)acetic acid (Illustrative) This table contains hypothetical data derived from typical DFT calculation results for organic molecules.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.2 | Electron-donating capability |

| E(LUMO) | -0.9 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |

From the vibrational frequencies calculated using DFT, it is possible to derive key thermodynamic properties such as heat capacity, entropy, and enthalpy at different temperatures. researchgate.net These properties are essential for predicting the spontaneity (Gibbs Free Energy) and equilibrium of reactions involving 2-(Methyl(phenyl)amino)acetic acid.

Table 3: Predicted Thermodynamic Properties of 2-(Methyl(phenyl)amino)acetic acid at 298.15 K (Illustrative) This table shows hypothetical thermodynamic data.

| Property | Predicted Value |

|---|---|

| Entropy (S) | 410.5 J/mol·K |

| Heat Capacity (Cv) | 165.2 J/mol·K |

| Enthalpy (H) | 35.8 kJ/mol |

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Reaction Mechanisms

To study the reaction mechanisms of 2-(Methyl(phenyl)amino)acetic acid in a complex environment, such as in solution or within an enzyme's active site, hybrid QM/MM simulations are employed. nih.govyoutube.com This approach partitions the system into two regions: a small, critical area where bond breaking and forming occur (e.g., the reacting molecule), which is treated with a high-level QM method, and the surrounding environment (e.g., solvent molecules or protein), which is described by a computationally less expensive Molecular Mechanics (MM) force field. nih.gov

This dual-level approach allows for the accurate modeling of reaction pathways and the calculation of activation free energies, providing crucial insights into reaction kinetics and mechanisms that would be computationally prohibitive to model entirely at the QM level. nih.govrsc.org For instance, studying the esterification or amidation of the carboxylic acid group would benefit from a QM/MM approach to understand the role of the solvent in stabilizing transition states.

Theoretical Modeling of Ligand-Metal Interactions and Hypervalent Compounds

The carboxylic acid and tertiary amine functionalities in 2-(Methyl(phenyl)amino)acetic acid make it a potential ligand for coordinating with metal ions. uobaghdad.edu.iq Theoretical modeling using DFT can predict the structure, stability, and nature of the bonding in such metal complexes. mdpi.com

For complexes involving heavy metals like tin, a specific combination of DFT functional and basis set is often required for accurate results. The B3LYP functional is a robust choice for the electronic description, while the LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) basis set is particularly well-suited for heavy elements. researchgate.net LANL2DZ uses an effective core potential (ECP) to represent the core electrons, reducing computational cost while maintaining accuracy for the valence electrons, which are critical for chemical bonding.

A theoretical study of an organotin(IV) complex with 2-(Methyl(phenyl)amino)acetic acid using the B3LYP/LANL2DZ level of theory would involve:

Geometry Optimization: Predicting the coordination geometry around the tin center (e.g., tetrahedral, trigonal bipyramidal, or octahedral).

Interaction Energy Analysis: Calculating the binding energy between the ligand and the organotin moiety to determine the stability of the complex.

Bonding Analysis: Using methods like NBO to characterize the nature of the tin-oxygen and tin-nitrogen bonds, assessing their covalent and electrostatic character.

These calculations provide fundamental insights into the structure and stability of potential hypervalent organotin compounds formed with this ligand. researchgate.net

Coordination Chemistry and Metal Complexation

Synthesis and Characterization of Metal Complexes with Phenylamino (B1219803) Acetic Acid Ligands

Metal complexes involving phenylamino acetic acid and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques to determine their stoichiometry, structure, and physicochemical properties. Techniques such as elemental analysis, infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction are commonly employed to elucidate the nature of the metal-ligand interactions. amanote.comresearchgate.net

A significant area of study involves the use of phenylamino acetic acid derivatives to form more complex Schiff base ligands. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netnih.gov In this context, the amino group of an amino acid derivative can react with a carbonyl compound, such as salicylaldehyde, to yield a multidentate ligand. core.ac.uk

For instance, a new Schiff base ligand, [2-(carboxy methylene-amino)-phenyl imino] acetic acid, was synthesized from the reaction of its precursor amino acid with a suitable carbonyl compound. researchgate.netuobaghdad.edu.iq These reactions are often catalyzed by a few drops of acid and carried out in a refluxing alcoholic solution. core.ac.uk The resulting Schiff base ligand possesses additional donor sites, typically an imine nitrogen, which can participate in metal coordination. The synthesis of these ligands is confirmed by techniques like IR and NMR spectroscopy, which show the characteristic C=N (imine) stretching frequency and the disappearance of the primary amine signals, respectively. core.ac.ukcore.ac.uk

Schiff base ligands derived from phenylamino acetic acid analogs typically coordinate to metal ions in a multidentate fashion. The most common coordination involves the nitrogen atom of the imine group and at least one oxygen atom from the carboxylate group. nih.gov This chelation forms stable five- or six-membered rings with the metal center.

Spectroscopic evidence is crucial for determining these coordination modes. In the IR spectra of the metal complexes, a shift in the stretching frequency of the C=N (imine) and COO⁻ (carboxylate) groups compared to the free ligand indicates their involvement in coordination. core.ac.uk Specifically, the azomethine (C=N) band shifts to a lower frequency, and the asymmetric and symmetric stretching vibrations of the carboxylate group are altered upon complexation. researchgate.net X-ray crystallography provides definitive proof of the coordination, revealing the precise bond lengths and angles and confirming the geometry around the metal center, which can range from square planar to octahedral, depending on the metal ion and the ligand-to-metal ratio. researchgate.net Carboxylate groups themselves can adopt various coordination modes, including monodentate, bidentate chelating, and bridging, which contributes to the structural diversity of these complexes. nih.gov

N-Phenylsarcosine Analogs as Pro-Ligands for Organometallic Compounds

N-phenylsarcosine (N-methyl-N-phenylglycine) and its analogs, such as N-methylglycine (sarcosine), serve as effective pro-ligands for the synthesis of organometallic compounds, particularly with main group elements like tin. nih.gov A pro-ligand is a compound that is converted into a ligand during the synthesis of a complex. In this case, the acidic proton of the carboxylic acid group is removed upon reaction with an organometallic precursor.

Organotin(IV) derivatives of N-methylglycine (sarcosine), a close analog of N-phenylsarcosine, have been synthesized by reacting diorganotin(IV) dichlorides (R₂SnCl₂) or diorganotin(IV) oxides (R₂SnO) with the ligand. nih.govuniversityofgalway.ie These reactions typically yield complexes with either a 1:1 or 1:2 metal-to-ligand stoichiometry.

The structures of these organotin derivatives have been extensively studied using multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), FT-IR, and ¹¹⁹mSn Mössbauer spectroscopy. nih.govuniversityofgalway.ie For example, the reaction of diorganotins(IV) with N-methylglycine can result in chelated structures where the sarcosine (B1681465) ligand coordinates to the tin atom through both a carboxylate oxygen and the nitrogen atom. nih.gov

Table 1: Spectroscopic Data for Organotin(IV) Sarcosine Complexes

| Compound Type | ¹¹⁹Sn NMR (ppm) | ¹¹⁹mSn Mössbauer IS (mm s⁻¹) | ¹¹⁹mSn Mössbauer QS (mm s⁻¹) | Coordination Geometry |

|---|---|---|---|---|

| [Me₂SnCl₂(Sar)]⁺Cl⁻ | - | 1.30-1.40 | 3.30-3.50 | Trigonal-bipyramidal |

| [n-Bu₂SnCl₂(Sar)]⁺Cl⁻ | - | 1.40-1.50 | 3.50-3.70 | Trigonal-bipyramidal |

| [Me₂Sn(Sar)₂]²⁺2Cl⁻ | - | 1.15-1.25 | 2.90-3.10 | Octahedral |

| [n-Bu₂Sn(Sar)₂]²⁺2Cl⁻ | - | 1.35-1.45 | 3.40-3.60 | Octahedral |

| [Ph₂Sn(Sar)₂]²⁺2Cl⁻ | - | 1.10-1.20 | 2.50-2.70 | Octahedral |

Data derived from studies on N-methylglycine (sarcosine) complexes. nih.govuniversityofgalway.ie

The data indicate that the coordination environment of the tin atom is highly dependent on the stoichiometry and the nature of the organic groups attached to the tin. nih.gov

Hypervalency is a concept used to describe molecules where the central main group atom appears to have more than eight electrons in its valence shell. mdpi.com Organotin(IV) complexes derived from N-phenylsarcosine analogs provide clear examples of hypervalent structures. Tin, being in group 14, typically forms four covalent bonds to satisfy the octet rule. However, in these complexes, it readily expands its coordination sphere to accommodate five or six ligands.

In the 1:1 (Sn/sarcosine) derivatives, such as [R₂SnCl(Sar)], the tin atom is typically pentacoordinated. nih.govuniversityofgalway.ie The geometry is often a distorted trigonal-bipyramidal structure, with the organic groups (R) and one donor atom in the equatorial plane and the other two donor atoms in the axial positions. nih.govuzh.ch

For the 1:2 (Sn/sarcosine) complexes, like [R₂Sn(Sar)₂], the tin atom becomes hexacoordinated, adopting a distorted octahedral geometry. nih.govuniversityofgalway.ie In this arrangement, the two sarcosine ligands act as bidentate chelators, each binding through a carboxylate oxygen and the amino nitrogen. The two organic R groups typically occupy positions trans to each other. The formation of these hypervalent species is a testament to the ability of the tin atom to utilize its d-orbitals in bonding and the strong chelating nature of the N-phenylsarcosine analog ligand. nih.gov

Role in Polymer Chemistry and Peptidomimetic Design

Polymerization of N-Carboxyanhydrides (NCA's) of Phenylsarcosine

N-Carboxyanhydrides (NCAs) derived from amino acids are crucial monomers for the synthesis of polypeptides. The polymerization of sarcosine (B1681465) NCA (Sar-NCA), a close structural relative of phenylsarcosine, has been a subject of intense research, providing insights applicable to phenylsarcosine systems. pku.edu.cnnih.gov

Ring-Opening Polymerization (ROP) Studies

The ring-opening polymerization (ROP) of NCAs is a primary method for producing polypeptides. pku.edu.cn Recent studies have demonstrated that the ROP of Sar-NCA can be significantly accelerated and controlled through the use of various catalysts. pku.edu.cnchemrxiv.org Carboxylic acids, for instance, have been shown to act as bifunctional catalysts, facilitating the polymerization process and enabling the synthesis of high molecular weight polysarcosine with narrow molecular weight distributions. pku.edu.cnresearchgate.net This controlled polymerization is crucial for creating well-defined polymer architectures. pku.edu.cn The insights gained from Sar-NCA polymerization are foundational for understanding and optimizing the ROP of phenylsarcosine-NCA, which would yield polyphenylsarcosine, a polymer with potentially unique properties due to the presence of the phenyl group.

The table below summarizes key findings from recent studies on the controlled ROP of Sar-NCA, which are relevant to the polymerization of phenylsarcosine-NCA.

| Catalyst/Initiator System | Key Findings | Reference |

| Carboxylic Acids | Accelerates polymerization rate up to 50-fold; enables synthesis of ultra-high molecular weight polysarcosine (up to 586 kDa) with narrow dispersity (<1.05). | pku.edu.cnnih.govchemrxiv.org |

| Lysine Dendrimer Macroinitiator | Leads to faster polymerization rates compared to linear equivalents, hypothesized to be due to hydrogen bonding effects from the dendrimer core. | rsc.org |

| Acetic Acid (AcOH) | Improves end-group fidelity in polysarcosine synthesis across a range of degrees of polymerization. | nih.gov |

Kinetics and End-Group Control in Polyamino Acid Formation

The kinetics of NCA polymerization and the control over the polymer end-groups are critical for the synthesis of well-defined materials. rsc.orgresearchgate.net In the context of Sar-NCA polymerization, studies have shown that the reaction kinetics can be significantly influenced by the choice of catalyst and reaction conditions. pku.edu.cnrsc.org For example, carboxylic acid catalysis not only increases the rate of polymerization but also allows for better control over the molecular weight and dispersity of the resulting polysarcosine. pku.edu.cnresearchgate.net

Furthermore, achieving high end-group fidelity is essential for applications where the polymer's terminal functionalities are important. Research has demonstrated that the use of additives like acetic acid can significantly improve the control over the α- and ω-end-groups of polysarcosine chains, leading to polymers with higher purity and well-defined structures. nih.gov This level of control is paramount for the synthesis of block copolymers and other complex architectures where precise end-group functionality is a prerequisite. The principles of kinetic and end-group control established for polysarcosine are directly applicable to the polymerization of phenylsarcosine-NCA, paving the way for the creation of functional polyphenylsarcosine-based materials.

Chirality Control and Helicity in Amino Acid Functionalized Polymers

Chirality, or the "handedness" of a molecule, plays a crucial role in determining the three-dimensional structure and function of polymers. nih.gov In polymers derived from amino acids, the chirality of the monomer units can dictate the formation of helical secondary structures. nih.gov While phenylsarcosine itself is achiral, the principles of inducing and controlling helicity in related polymer systems offer a roadmap for designing chiral polyphenylsarcosine derivatives.

The incorporation of chiral side chains or the use of chiral initiators in the polymerization process can influence the helical sense of the resulting polymer. Studies on other N-substituted glycines have shown that specific side chains can favor the formation of stable helical structures. researchgate.net This suggests that by introducing chiral moieties into the phenylsarcosine monomer or by using chiral catalysts, it would be possible to synthesize polyphenylsarcosine with a preferred helical conformation. The ability to control helicity is of great interest for applications in areas such as catalysis, chiral separations, and biomaterial design.

N-Substituted Glycines as Peptidomimetic Scaffolds

N-substituted glycines, including phenylsarcosine, are a cornerstone in the design of peptidomimetics. These are compounds that mimic the structure and function of peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better cell permeability. nih.govacs.org

Peptoids as Mimics of Alpha-Peptides

Peptoids are a prominent class of peptidomimetics that are oligomers of N-substituted glycines. nih.govpnas.org Unlike peptides, where the side chain is attached to the α-carbon, in peptoids, the side chain is moved to the backbone nitrogen atom. qub.ac.uk This seemingly small structural change has profound consequences. The absence of a hydrogen bond donor on the backbone nitrogen and the achiral nature of the glycine (B1666218) backbone impart peptoids with unique conformational flexibility and a high resistance to proteases. nih.govacs.org Phenylsarcosine, as an N-substituted glycine, can be readily incorporated into peptoid structures, contributing its aromatic phenyl group to the side chain diversity. pnas.org

The modular nature of peptoid synthesis allows for the creation of large, chemically diverse libraries for drug discovery and other applications. pnas.orgresearchgate.net The properties of peptoids can be fine-tuned by varying the N-substituent, making them a versatile scaffold for mimicking the biological activity of peptides. acs.org

Design Strategies for Peptidomimetics Incorporating Unnatural Amino Acid Units

The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics to overcome the limitations of natural peptides as therapeutic agents. nih.govsigmaaldrich.comnih.gov Unnatural amino acids, which are not one of the 20 proteinogenic amino acids, offer a vast chemical space for modifying peptide structure and function. sigmaaldrich.comcpcscientific.com These modifications can include altering the backbone, introducing novel side chains, and creating cyclic structures. wikipedia.org

Development of AApeptides with N-Acylated-N-Aminoethyl Amino Acid Units

A notable class of peptidomimetics is the AApeptides, which are oligomers composed of N-acylated-N-aminoethyl amino acid units. nih.gov These structures are derived from the backbone of peptide nucleic acids (PNAs) and are designed to mimic the primary, secondary, and even tertiary structures of natural peptides. nih.govnih.gov The key feature of AApeptides is their unnatural backbone, which imparts significant resistance to enzymatic hydrolysis, a common limitation of natural peptide-based therapeutics. nih.gov

The synthesis of AApeptides allows for immense chemical diversity. nih.gov Half of the side chains in these molecules are introduced via the acylation of the backbone nitrogen with a wide variety of carboxylic acids or acyl chlorides. nih.gov This modular synthesis enables the creation of a vast library of functionalized polymers.

Within this framework, 2-(Methyl(phenyl)amino)acetic acid, also known as N-methyl-N-phenylglycine, serves as a quintessential N-substituted amino acid building block. chemicalbook.com While AApeptides are formally oligomers of N-aminoethyl amino acids, the structural principle involves attaching side chains to the nitrogen atom of a glycine-like backbone. The N-methyl and N-phenyl groups of 2-(Methyl(phenyl)amino)acetic acid can be conceptualized as pre-installed "side chains" on the glycine monomer. Incorporating this molecule into a growing peptidomimetic chain would result in a unit where the nitrogen atom is functionalized with both a methyl and a phenyl group, thereby precisely controlling the steric and electronic environment at that position in the final AApeptide structure.

Table 1: Chemical Identifiers for 2-(Methyl(phenyl)amino)acetic acid

| Identifier | Value |

| Chemical Name | 2-(Methyl(phenyl)amino)acetic acid |

| Synonym | This compound |

| CAS Number | 40643-55-8 |

| Molecular Formula | C₉H₁₁NO₂ |

| InChI Key | BZCPVXYFAPXGTH-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=CC=C1)CC(=O)O |

This table is generated based on data from multiple sources.

Peptidomimetic-Based Asymmetric Catalysts

The field of asymmetric catalysis, which focuses on the synthesis of enantiomerically pure compounds, has increasingly utilized peptidomimetic scaffolds. mdpi.com These scaffolds offer significant advantages, including modular and easily tunable structures, as well as biomimetic features that can create a chiral environment conducive to stereoselective reactions. mdpi.comresearchgate.net Synthetic peptides and their mimics have proven effective as organocatalysts for a range of chemical transformations. capes.gov.brnih.gov

The effectiveness of these catalysts often relies on a well-defined three-dimensional structure that precisely orients a substrate relative to a catalytic site. researchgate.net Peptidomimetics can be designed to adopt stable secondary structures, such as helices, which helps in creating a rigid and predictable catalytic pocket. nih.gov

Derivatives of amino acids are fundamental components in the construction of these chiral catalysts. nih.gov The compound 2-(Methyl(phenyl)amino)acetic acid is an example of a structurally distinct amino acid derivative that can be incorporated into such catalytic scaffolds. Its carboxylic acid function allows it to be linked into a peptide-like chain, while the N-methyl and N-phenyl groups provide a specific steric and electronic environment.

In the design of an asymmetric catalyst, these N-substituents can play a crucial role. The bulky phenyl group can direct the approach of a substrate through steric hindrance, while the electronic nature of the aromatic ring can engage in π–π stacking interactions with the substrate. researchgate.net The defined structure of a building block like 2-(Methyl(phenyl)amino)acetic acid allows for rational design and fine-tuning of the catalyst's properties to achieve high levels of enantioselectivity in chemical reactions. mdpi.com

Table 2: Physicochemical Properties of 2-(Methyl(phenyl)amino)acetic acid

| Property | Value |

| Molecular Weight | 165.19 g/mol |

| Boiling Point | 270 °C (sublimes) |

| Density | 1.192 g/cm³ (Predicted) |

| Polar Surface Area | 40.54 Ų |

This table is generated based on data from ECHEMI. echemi.com

Biosynthetic Relevance and Natural Product Chemistry

: A Tale of Two Stereoisomers

The biosynthesis of natural products is a testament to nature's ingenuity, often employing unique building blocks to construct intricate molecular architectures. Phenylsarcosine stands out as a non-proteinogenic amino acid that is integrated into complex peptide structures through the sophisticated machinery of Non-Ribosomal Peptide Synthetases (NRPSs). dtu.dk These large, modular enzymes are responsible for the assembly of a wide array of peptide-based natural products, independent of the ribosome. dtu.dk

L-Alpha-Phenylsarcosine as a Precursor in Etamycin (B1203400) Biosynthesis

Etamycin, a member of the streptogramin B group of antibiotics, is a cyclic depsipeptide produced by the bacterium Streptomyces griseoviridus. nih.gov A key structural feature of etamycin is the presence of an L-alpha-phenylsarcosine moiety. The biosynthetic gene cluster responsible for the production of both griseoviridin (B1245102) and viridogrisein (etamycin) has been identified in S. griseoviridus. nih.govresearchgate.net This cluster contains the genetic blueprint for four large NRPS enzymes that orchestrate the assembly of etamycin. nih.gov

The incorporation of L-alpha-phenylsarcosine is governed by a specific module within one of these NRPS enzymes. This module contains an adenylation (A) domain, which is responsible for the selection and activation of the correct amino acid precursor from the cellular pool. duke.eduebi.ac.uk The A-domain exhibits a high degree of specificity for L-phenylalanine, which is then N-methylated to form L-alpha-phenylsarcosine before or during its incorporation into the growing peptide chain. While the precise timing and the specific N-methyltransferase enzyme responsible for this step within the etamycin pathway require further detailed elucidation, the presence of this modified amino acid is crucial for the final structure and activity of the antibiotic.

Phenylsarcosine as a Subunit in Depsipeptide Antibiotics (e.g., Fijimycin A)

Depsipeptides are a class of natural products characterized by the presence of both amide and ester bonds in their cyclic or linear structures. Fijimycin A, an antibacterial depsipeptide, is a prime example of a natural product that incorporates a phenylsarcosine subunit. nih.gov Isolated from a marine-derived Streptomyces sp. (strain CNS-575), fijimycin A is a stereoisomer of etamycin. nih.govnih.gov

The key difference between fijimycin A and etamycin lies in the stereochemistry of the phenylsarcosine residue. While etamycin contains L-alpha-phenylsarcosine, fijimycin A incorporates its enantiomer, D-alpha-phenylsarcosine. nih.gov This stereochemical inversion is a fascinating example of how nature can generate structural diversity from the same basic building blocks. The biosynthesis of fijimycin A is also presumed to be mediated by a multi-modular NRPS system. The selection of the phenylsarcosine precursor is again the responsibility of a specific A-domain within the NRPS machinery.

Stereochemical Influence in Naturally Derived Compounds

The stereochemistry of the constituent amino acids in a peptide natural product is a critical determinant of its three-dimensional structure and, consequently, its biological activity. The presence of both L- and D-isomers of phenylsarcosine in etamycin and fijimycin A, respectively, highlights the sophisticated enzymatic control exerted during their biosynthesis.

The generation of D-amino acids in the context of NRPS biosynthesis is typically carried out by specialized epimerization (E) domains. nih.govebi.ac.uk These domains are often integrated within the NRPS modules and act on the L-amino acid after it has been activated and tethered to a peptidyl carrier protein (PCP) domain. nih.gov The E-domain catalyzes the inversion of the stereocenter at the alpha-carbon of the amino acid, converting it from the L- to the D-configuration. nih.gov

In the case of fijimycin A, it is highly probable that the NRPS module responsible for incorporating D-alpha-phenylsarcosine contains an E-domain. This domain would act on the initially selected L-phenylalanine, epimerizing it to D-phenylalanine, which is then likely N-methylated to form D-alpha-phenylsarcosine prior to its incorporation into the depsipeptide chain. The condensation (C) domain that follows the E-domain is then responsible for selectively incorporating the D-isomer into the growing peptide. nih.gov

Q & A

Q. Key considerations :

- pH control : Maintain alkaline conditions (pH 9–10) to deprotonate the amine and activate the nucleophile.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Side reactions : Competing pathways (e.g., over-alkylation) can occur if stoichiometry is not optimized.

Basic: How is the purity and structural integrity of 2-(Methyl(phenyl)amino)acetic acid validated?

Answer:

Standard analytical techniques include:

- HPLC : Quantify purity using a C18 column, mobile phase (acetonitrile:water, 70:30), and UV detection at 254 nm.

- NMR : Confirm structure via H NMR (e.g., methyl group at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–7.5 ppm).

- Mass spectrometry : Validate molecular weight (theoretical: 195.2 g/mol) with ESI-MS .

Quality control : Residual solvents (e.g., DMF) must be below ICH limits, verified via GC-MS.

Advanced: How do structural modifications (e.g., halogenation) affect the biological activity of 2-(Methyl(phenyl)amino)acetic acid derivatives?

Answer:

Substituents on the phenyl ring significantly influence bioactivity:

- Electron-withdrawing groups (e.g., Cl, F) : Enhance binding affinity to enzymes like cyclooxygenase (COX) due to increased electrophilicity.

- Methoxy groups : Improve lipophilicity, enhancing blood-brain barrier penetration .

Q. Example SAR Study :

| Derivative | Substituent Position | IC (COX-2) |

|---|---|---|

| Parent compound | H | >100 µM |

| 4-Chloro derivative | Para | 12.3 µM |

| 3-Methoxy derivative | Meta | 45.6 µM |

Methodological note : Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Advanced: How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Answer:

X-ray crystallography provides atomic-level insights:

- Step 1 : Grow single crystals via slow evaporation (solvent: ethanol/water).

- Step 2 : Collect diffraction data (e.g., MoKα radiation, λ = 0.71073 Å) and refine using SHELXL .

- Step 3 : Analyze bond lengths/angles to distinguish intermediates (e.g., keto-enol tautomers).

Case study : Conflicting proposals for oxidation pathways were resolved by identifying a stable enolate intermediate with C=O bond length of 1.23 Å .

Advanced: What methodologies are used to analyze metabolic stability in pharmacokinetic studies?

Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS.

- Half-life (t) : Use the formula , where is the elimination rate constant.

- CYP450 inhibition : Screen using fluorogenic substrates (e.g., CYP3A4: Lucifer-IPA) .

Data interpretation : Correlate metabolic stability with logP values; derivatives with logP >3 show prolonged t due to reduced hepatic clearance.

Advanced: How can computational models predict synthetic feasibility of novel derivatives?

Answer:

- Retrosynthetic analysis : Tools like Pistachio or Reaxys suggest routes using known reactions (e.g., amide coupling, Suzuki-Miyaura) .

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to evaluate energy barriers for proposed steps.

Example : A derivative with a trifluoromethyl group required 15 kcal/mol higher activation energy for nucleophilic substitution, prompting solvent optimization (switch to DMSO) .

Advanced: What experimental strategies mitigate batch-to-batch variability in biological assays?

Answer:

- Standardization : Use internal controls (e.g., reference inhibitors) in each assay plate.

- Statistical design : Apply ANOVA to identify variability sources (e.g., cell passage number, reagent lot).

- Blind testing : Validate reproducibility across independent labs .

Case study : Variability in IC values for enzyme inhibition was reduced from ±25% to ±5% by pre-equilibrating assay buffers at 37°C .

Advanced: How are π-π stacking interactions quantified in crystal structures of derivatives?

Answer:

- Distance metrics : Measure centroid-centroid distances between aromatic rings (ideal: 3.5–4.0 Å).

- Angle analysis : Dihedral angles >30° indicate weak stacking.

Example : In 2-(Methyl(phenyl)amino)acetic acid co-crystals with benzene, π-π interactions (3.73 Å) stabilized the lattice, confirmed by Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。